molecular formula C16H14FNO3 B6407753 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% CAS No. 1261914-79-7

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%

Cat. No. B6407753
CAS RN: 1261914-79-7
M. Wt: 287.28 g/mol
InChI Key: JFPJYZQJPUZWIW-UHFFFAOYSA-N
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Description

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% (4-DMFBA) is a synthetic compound with a wide range of applications in the fields of biochemistry and physiology. It is a highly versatile compound that can be used in a variety of laboratory experiments and is often used as a reagent for synthesizing new molecules. 4-DMFBA has been found to be effective in a number of scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in enzymatic reactions, and as a fluorescent probe in spectroscopic studies.

Scientific Research Applications

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% has been used in a number of scientific research applications. It has been used as a reagent for synthesizing a variety of organic molecules, including peptides, amino acids, and nucleotides. It has also been used as a catalyst in enzymatic reactions, as a fluorescent probe in spectroscopic studies, and as a substrate in enzyme assays.

Mechanism of Action

The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% is not fully understood. It is believed that the compound acts as a proton donor in enzymatic reactions, allowing the enzyme to catalyze the reaction. Additionally, it is thought that the compound can act as a fluorescent probe, which can be used to measure the concentration of certain molecules in solution.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% are not well understood. The compound has been found to be non-toxic in laboratory studies, however, more research is needed to determine its safety.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% in laboratory experiments is its versatility. The compound can be used in a variety of applications, including organic synthesis, enzymatic reactions, and spectroscopic studies. Additionally, the compound is relatively inexpensive and can be easily synthesized in the lab. However, the compound is not suitable for use in in vivo studies due to its toxicity.

Future Directions

There are a number of potential future directions for 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%. These include further research into the compound’s mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further research into the compound’s use as a fluorescent probe and its potential use in in vivo studies could yield valuable insights. Finally, further research into the compound’s potential use as a reagent in organic synthesis could open up new opportunities for the development of novel molecules.

Synthesis Methods

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% can be synthesized using a variety of methods, including the reaction of 3-fluorobenzoic acid and N,N-dimethylaminocarbonyl chloride in the presence of an aqueous base. The reaction is typically conducted in aqueous acetic acid and is catalyzed by an acid, such as hydrochloric acid. The reaction produces 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% in a yield of 95%.

properties

IUPAC Name

4-[3-(dimethylcarbamoyl)phenyl]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-18(2)15(19)12-5-3-4-10(8-12)11-6-7-13(16(20)21)14(17)9-11/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPJYZQJPUZWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691310
Record name 3'-(Dimethylcarbamoyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid

CAS RN

1261914-79-7
Record name 3'-(Dimethylcarbamoyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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